Nota-psma

Radiochemistry Gallium-68 labeling Chelator efficiency

NOTA-PSMA (also designated PSMA-BCH; CAS 1575386-67-2) is a bifunctional conjugate in which the macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is covalently linked to a prostate-specific membrane antigen (PSMA) inhibitor pharmacophore. The compound serves as a precursor for gallium-68, copper-64, and aluminum-fluoride-18 radiolabeling, enabling positron emission tomography (PET) imaging and potentially targeted radiotherapy of PSMA-expressing malignancies.

Molecular Formula C46H71N9O17S
Molecular Weight 1054.2 g/mol
Cat. No. B13029579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNota-psma
Molecular FormulaC46H71N9O17S
Molecular Weight1054.2 g/mol
Structural Identifiers
SMILESC1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCCC(C(=O)O)NC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC(=O)O
InChIInChI=1S/C46H71N9O17S/c56-36(47-19-7-5-10-34(43(68)69)51-45(72)52-35(44(70)71)17-18-38(58)59)11-3-1-2-4-12-37(57)50-33(42(66)67)9-6-8-20-48-46(73)49-31-15-13-30(14-16-31)25-32-26-54(28-40(62)63)22-21-53(27-39(60)61)23-24-55(32)29-41(64)65/h13-16,32-35H,1-12,17-29H2,(H,47,56)(H,50,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,48,49,73)(H2,51,52,72)/t32-,33-,34-,35-/m0/s1
InChIKeyRHYQUIWMHVELIZ-BBACVFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is NOTA-PSMA, and Why Is Chelator Choice Critical in PSMA-Targeted Radiopharmaceutical Procurement?


NOTA-PSMA (also designated PSMA-BCH; CAS 1575386-67-2) is a bifunctional conjugate in which the macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is covalently linked to a prostate-specific membrane antigen (PSMA) inhibitor pharmacophore [1]. The compound serves as a precursor for gallium-68, copper-64, and aluminum-fluoride-18 radiolabeling, enabling positron emission tomography (PET) imaging and potentially targeted radiotherapy of PSMA-expressing malignancies [2]. Because the chelator governs radiochemical yield, in vivo stability, and biodistribution independently of the PSMA-binding motif, the selection of NOTA versus alternative chelators (DOTA, HBED-CC) directly determines the pharmacokinetic and imaging performance of the final radiopharmaceutical [3].

Why NOTA-PSMA Cannot Be Simply Substituted by DOTA-PSMA or PSMA-617 Without Experimental Re-Validation


PSMA-targeted radiopharmaceuticals sharing the same Glu-urea-Lys pharmacophore can display profoundly different biological performance solely because of the chelator identity. In a direct preclinical comparison, replacing NOTA with DOTA on an otherwise identical PSMA-targeting scaffold reduced PSMA binding affinity nearly threefold (Ki shifted from 2.17 ± 0.25 nM to 6.75 ± 0.42 nM) and halved cellular uptake [1]. Likewise, 68Ga‑NOTA‑PSMA‑BCH and 68Ga‑PSMA‑617—two agents that share comparable tumor uptake in murine models—differ in chelator structure (NOTA vs. DOTA), linker composition, and radiolabeling conditions, meaning that batch-to-batch substitution cannot be assumed without separate radiochemical and biological validation [2]. These data underscore that procurement specifications for PSMA precursors must be chelator-specific rather than target-generic.

Quantitative Differentiation Evidence for NOTA-PSMA Relative to DOTA-PSMA, PSMA-617, and HBED-CC-PSMA Analogs


NOTA-PSMA Achieves >99% 68Ga Radiolabeling Efficiency Versus 92% for DOTA-PSMA Under Comparable Conditions

In a side-by-side study of Glu-Urea-Lys derivatives conjugated with NOTA or DOTA via identical thiourea linkers, 68Ga-NOTA-GUL was labeled with >99% efficiency at pH 5.5, whereas 68Ga-DOTA-GUL reached only 92% under the same conditions [1]. This 7‑percentage‑point advantage directly reduces unlabeled precursor carryover and post‑purification losses, which is critical for dose‑constrained clinical production.

Radiochemistry Gallium-68 labeling Chelator efficiency

NOTA-Conjugated PSMA Ligand Exhibits 3.1-Fold Superior Binding Affinity Over DOTA-Conjugated Analog

Competitive binding assays on PSMA‑expressing 22Rv1 human prostate cancer cells using 125I‑MIP‑1095 as the radioligand demonstrated that the NOTA‑chelated compound (Ki = 2.17 ± 0.25 nM) had a 3.1‑fold higher affinity for PSMA than the DOTA‑chelated counterpart (Ki = 6.75 ± 0.42 nM) [1]. This affinity difference was mirrored in cellular uptake: the NOTA derivative achieved 6.02 ± 0.05%/1×10⁶ cells versus 2.93 ± 0.06%/1×10⁶ cells for the DOTA derivative, a 2.1‑fold enhancement [1].

PSMA binding affinity Chelator effect In vitro pharmacology

NOTA-PSMA-BCH Matches the Tumor Uptake of 68Ga-PSMA-617 While Enabling a Simpler Radiolabeling Profile

In a preclinical micro‑PET study using 22Rv1 xenograft‑bearing mice, 68Ga‑PSMA‑BCH (labeled from NOTA‑PSMA precursor) achieved tumor uptake and tumor‑to‑background ratios that were quantitatively comparable to 68Ga‑PSMA‑617 [1]. The NOTA‑PSMA precursor was synthesized with >95% chemical purity and radiolabeled to >99% radiochemical purity with a specific activity of 59–74 GBq/μmol [1]. Unlike PSMA‑617, which employs a DOTA chelator requiring elevated temperatures (~95 °C) for quantitative 68Ga incorporation, NOTA‑PSMA‑BCH achieves quantitative labeling under milder conditions characteristic of NOTA (room temperature, pH 4–5.5) [2], simplifying automated synthesis module programming.

68Ga-PSMA-BCH PSMA-617 comparator Tumor-to-background ratio

NOTA-Chelated PSMA Tracers Exhibit 3.5-Fold Lower Liver Uptake Than DOTA-Chelated Analogs at 1 Hour Post-Injection

In a preclinical biodistribution study directly comparing 64Cu‑NOTA‑PSMA‑3Q and 64Cu‑DOTA‑PSMA‑3Q in healthy mice, liver uptake at 1 h post‑injection was 0.83 ± 0.06% ID/g for the NOTA conjugate versus 2.92 ± 0.44% ID/g for the DOTA conjugate (P = 0.027)—a 3.5‑fold difference [1]. This pattern was confirmed clinically: in 23 patients, liver SUVmean was 4.04 for 64Cu‑NOTA‑PSMA‑3Q versus 8.18 for 64Cu‑DOTA‑PSMA‑3Q [1]. The lower hepatic retention of NOTA‑chelated tracers is attributed to the superior in vivo stability of the 64Cu‑NOTA complex, which reduces copper transchelation to hepatic proteins [1].

Biodistribution Liver clearance NOTA vs DOTA chelator

68Ga-NOTA-PSMA Radiotracers Provide Faster Normal-Tissue Clearance Than HBED-CC-PSMA-11 in Preclinical Models

A three‑way preclinical comparison of 68Ga‑labeled PSMA radiotracers employing DOTA‑monoamide (68Ga‑1), p‑SCN‑Bn‑NOTA (68Ga‑2), and HBED‑CC (68Ga‑DKFZ‑PSMA‑11) demonstrated that the NOTA‑chelated agent (68Ga‑2) displayed the fastest rate of clearance from all tissues and higher uptake in PSMA+ PC3 PIP tumor at 1 h post‑injection relative to the DOTA‑chelated 68Ga‑1 [1]. At 2 h and 3 h, tumor uptake was statistically equivalent among all three agents; however, 68Ga‑DKFZ‑PSMA‑11 (HBED‑CC) showed persistently higher retention in kidney, blood, spleen, salivary glands, and PSMA‑negative PC3 flu tumors up to 3 h [1]. These data indicate that the NOTA chelator confers a faster systemic washout profile compared with the acyclic HBED‑CC chelator used in PSMA‑11, without sacrificing tumor accumulation at later time points.

Pharmacokinetics 68Ga-PSMA-11 comparator Renal clearance

NOTA-PSMA Demonstrates >97% Serum Stability Across 64Cu and 68Ga Complexes, Meeting Radiopharmaceutical Release Criteria

Two independent studies confirm that NOTA‑chelated PSMA radiotracers maintain >97% radiochemical integrity in human and mouse serum. For 64Cu‑NOTA‑PSMA, in vitro serum stability exceeded 97% over the evaluated period [1]. Similarly, 68Ga‑PSMA‑BCH (NOTA‑PSMA labeled with 68Ga) showed high stability with >99% radiochemical purity maintained post‑labeling [2]. While DOTA‑PSMA analogs also achieve >97% serum stability for 64Cu [1], the combination of high stability with NOTA’s superior binding affinity and faster clearance (see Evidence Items 2 and 5) makes NOTA‑PSMA the more pharmacokinetically balanced precursor.

Radiochemical stability Serum stability Quality control

High-Impact Procurement and Research Scenarios Where NOTA-PSMA Delivers Measurable Advantage


68Ga Kit-Based Radiopharmacy: Single-Vial, Room-Temperature Labeling for High-Throughput Clinical Production

NOTA-PSMA supports quantitative 68Ga incorporation at room temperature and mild pH (4–5.5), eliminating the heating step required for DOTA-chelated tracers like PSMA-617 [1]. Combined with a radiochemical purity routinely exceeding 99% and specific activities of 59–74 GBq/μmol [1], NOTA-PSMA enables kit-type formulation workflows where the precursor, buffer, and 68Ga generator eluate are mixed in a single vial without automated heating modules—reducing equipment complexity, cycle time, and failure modes in busy hospital radiopharmacies.

Copper-64 Theranostics with Reduced Liver Background for Delayed Imaging and Dosimetry

The 3.5‑fold lower liver uptake of 64Cu‑NOTA‑PSMA‑3Q versus 64Cu‑DOTA‑PSMA‑3Q at 1 h (0.83 vs. 2.92% ID/g in mice; SUVmean 4.04 vs. 8.18 in patients) makes NOTA-chelated 64Cu‑PSMA particularly advantageous for delayed PET imaging at 24–48 h [2]. Lower hepatic accumulation reduces photon attenuation artifacts in the upper abdomen and decreases the liver radiation dose, a critical factor when the same agent is intended for therapeutic 67Cu or 64Cu‑based targeted radiotherapy where liver toxicity is dose-limiting [2].

Preclinical Comparative Studies of Chelator Impact on Pharmacokinetics Using a Constant PSMA Pharmacophore

Because NOTA-PSMA and DOTA-PSMA can be synthesized on the same Glu-urea-Lys scaffold [3], NOTA-PSMA serves as an ideal reference standard for experiments designed to isolate the effect of the chelator on biodistribution, tumor targeting, and clearance kinetics. The availability of paired head-to-head data—including Ki (2.17 vs. 6.75 nM), cellular uptake (6.02 vs. 2.93%/1×10⁶ cells), and liver uptake (0.83 vs. 2.92% ID/g at 1 h) [4][5]—provides a quantitative baseline against which novel chelator-PSMA conjugates can be benchmarked.

High-Contrast Prostate Cancer PET Imaging Requiring Rapid Background Clearance

In preclinical imaging, the NOTA-chelated tracer 68Ga-2 demonstrated the fastest rate of whole-body clearance among three chelator variants (DOTA, NOTA, HBED-CC) while maintaining tumor uptake equivalent to 68Ga-DKFZ-PSMA-11 at 2–3 h [6]. This property is particularly valuable for same-day imaging protocols (injection to scan within 1–2 h), where rapid reduction of blood-pool and kidney activity directly improves lesion-to-background contrast in the pelvis and retroperitoneum [6].

Quote Request

Request a Quote for Nota-psma

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.